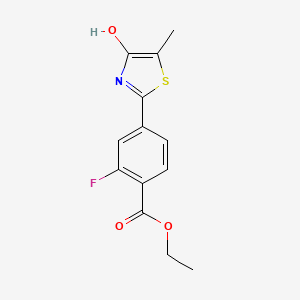

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester

Descripción

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester is a fluorinated thiazole-benzoate hybrid compound. Its structure comprises a benzoic acid ethyl ester backbone substituted at the 4-position with a 4-hydroxy-5-methyl-thiazol-2-yl group and at the 2-position with fluorine. The hydroxy group on the thiazole ring introduces hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs.

Propiedades

Número CAS |

870767-08-1 |

|---|---|

Fórmula molecular |

C13H12FNO3S |

Peso molecular |

281.30 g/mol |

Nombre IUPAC |

ethyl 2-fluoro-4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate |

InChI |

InChI=1S/C13H12FNO3S/c1-3-18-13(17)9-5-4-8(6-10(9)14)12-15-11(16)7(2)19-12/h4-6,16H,3H2,1-2H3 |

Clave InChI |

CZDXPXAMFOLFCN-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=C(C=C1)C2=NC(=C(S2)C)O)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Esterification: The benzoic acid moiety can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group on the thiazole ring can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using a strong base like NaH (Sodium hydride).

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4, NaBH4 (Sodium borohydride)

Substitution: NaH, KOH (Potassium hydroxide)

Major Products

Oxidation: Formation of a ketone derivative

Reduction: Formation of an alcohol derivative

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the thiazole ring can enhance its binding affinity and selectivity for these targets.

Comparación Con Compuestos Similares

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

- Structural Differences :

- Lacks the fluorine substituent on the benzoate ring.

- Replaces the 4-hydroxy group on the thiazole with a methyl group.

- Features a trifluoromethylphenyl substituent instead of a simple phenyl.

- Impact on Properties: The trifluoromethyl group increases hydrophobicity and steric bulk compared to the hydroxy group in the target compound.

5-Methyl-2-p-tolyl-thiazole-4-carboxylic Acid Ethyl Ester

- Structural Differences: No fluorine on the benzoate ring. The thiazole ring lacks a hydroxy group but retains a methyl substituent. A p-tolyl (methylphenyl) group replaces the hydroxy-methyl-thiazole moiety.

- Absence of fluorine diminishes electronic effects on the benzoate ring .

2-(3-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic Acid Ethyl Ester

- Structural Differences: Substitutes the benzoate ring with an aniline (phenylamino) group. Fluorine is positioned on the phenylamino group rather than the benzoate backbone.

- Impact on Properties: The amino group introduces basicity, altering pH-dependent solubility. Fluorine’s position on the phenylamino group may modulate electronic interactions in target binding .

2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic Acid Ethyl Ester

- Structural Differences :

- Incorporates a benzoimidazole-pyridine-imidazole core instead of a simple thiazole-benzoate system.

- Contains multiple trifluoromethyl and fluorine substituents.

- Impact on Properties :

Tabulated Comparison of Key Structural and Functional Attributes

| Compound Name | Fluorine Position | Thiazole Substituents | Additional Functional Groups | Key Properties |

|---|---|---|---|---|

| Target Compound | 2-Benzoate | 4-Hydroxy, 5-methyl | Ethyl ester | Hydrogen-bonding, moderate lipophilicity |

| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | None | 4-Methyl | Trifluoromethylphenyl | High hydrophobicity, steric hindrance |

| 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester | None | 5-Methyl | p-Tolyl | Enhanced membrane permeability |

| 2-(3-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester | 3-Phenylamino | 5-Methyl | Phenylamino | pH-dependent solubility, basicity |

| Benzoimidazole-imidazole derivative (Example 15) | Multiple | N/A | Trifluoromethyl, pyridine | High metabolic stability, target selectivity |

Actividad Biológica

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester, with the CAS number 870767-08-1, is a compound that has garnered attention for its potential biological activities. This article focuses on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester is with a molecular weight of approximately 281.30 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives, including 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester:

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester | 50 | 85 |

| Benzothiazole derivative A | 25 | 90 |

| Benzothiazole derivative B | 100 | 75 |

| Standard (Ciprofloxacin) | 1 | 100 |

The compound showed a MIC of 50 µg/mL , indicating moderate activity against tested bacterial strains. In comparison, standard antibiotics like ciprofloxacin displayed significantly lower MIC values.

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. Research indicates that the presence of electron-donating groups (such as methyl or methoxy) enhances the antibacterial potency of compounds. For instance, modifications at the para position of the aromatic skeleton have been shown to improve efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.

Case Studies

- Antibacterial Efficacy Against MRSA : A study evaluated the effectiveness of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to 2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester exhibited promising activity, with some analogues achieving inhibition percentages exceeding 80% at concentrations around 50 µg/mL .

- In Vivo Studies : In vivo experiments conducted on rodent models demonstrated that certain thiazole derivatives could significantly reduce bacterial load in infected tissues. The pharmacokinetic profile suggested favorable absorption and distribution characteristics, making these compounds potential candidates for further development in clinical settings .

- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds might disrupt bacterial cell wall synthesis or interfere with critical enzymatic pathways essential for bacterial survival. This was supported by docking studies showing strong binding affinities to key bacterial proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.